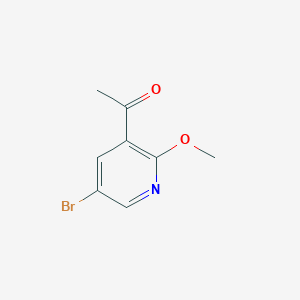

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKMRWKPTVIQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744270 | |

| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256811-02-5 | |

| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Bromo 2 Methoxypyridin 3 Yl Ethanone

Strategies for the De Novo Construction of Substituted Pyridine (B92270) Rings

The de novo synthesis of the pyridine core allows for the strategic placement of substituents, offering a powerful approach to complex pyridine derivatives. organicchemistrytutor.comnih.gov

Cyclization Reactions and Annulations in Functionalized Pyridine Synthesis

Cyclization and annulation reactions are cornerstone strategies for the construction of the pyridine nucleus. These methods typically involve the formation of one or two bonds to close the ring, often from acyclic precursors. A variety of well-established named reactions, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, provide reliable routes to functionalized pyridines. prepchem.com These condensation reactions are widely utilized to create a diverse range of substituted pyridines. prepchem.com

Recent advancements in this area focus on the development of novel cascade annulations. For instance, a metal-free cascade annulation of isopropene derivatives has been developed to produce diverse substituted pyridines with high selectivity. researchgate.net This method utilizes isopropene derivatives as C3 synthons and an ammonium source to efficiently form the pyridine ring through intermolecular C-N and C-C bond formation. researchgate.net

Another innovative approach involves the thermal electrocyclization of 1-, 2-, and 3-azatrienes, which provides a modular route to highly substituted pyridines. libretexts.org This method is advantageous due to its compatibility with various functional groups and its ability to construct specific substitution patterns. libretexts.org

| Cyclization/Annulation Strategy | Key Features | Potential Application for Target Molecule |

| Hantzsch-type Synthesis | Condensation of an aldehyde, a β-ketoester, and a nitrogen donor. researchgate.net | Could potentially construct the pyridine ring with precursors already bearing the methoxy (B1213986) and a precursor to the ethanone (B97240) group. |

| Bohlmann-Rahtz Pyridine Synthesis | Reaction of an enamine with a propargyl ketone. | Offers a route to pyridines with a specific substitution pattern, though may require subsequent functionalization. |

| Cascade Annulation of Isopropene Derivatives | Metal-free, high selectivity. researchgate.net | Provides a modern and efficient method for pyridine ring construction. |

| Electrocyclization of Azatrienes | Modular and good functional group tolerance. libretexts.org | Allows for the assembly of a highly substituted pyridine core. |

Multicomponent Approaches to Pyridine Scaffolds

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their high efficiency and atom economy, offering a streamlined approach to complex molecules from simple starting materials in a single step. researchgate.net For pyridine synthesis, MCRs are particularly valuable as they allow for the rapid assembly of the heterocyclic core with multiple points of diversity. researchgate.netyoutube.com

The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction, involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. researchgate.netgoogle.com The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. researchgate.net This method is highly versatile and has been adapted to various reaction conditions, including microwave-assisted and solvent-free syntheses. researchgate.netyoutube.com

Modern MCRs for pyridine synthesis often employ nanocatalysts to enhance efficiency and regioselectivity. youtube.com For example, ZnO nanoparticles have been used to catalyze the solvent-free reaction of acetophenones, benzaldehydes, and ammonium acetate to yield polysubstituted pyridines in high yields. youtube.com

| Multicomponent Reaction | Components | Catalyst/Conditions | Advantages |

| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), ammonia/ammonium acetate researchgate.net | Various, including microwave irradiation researchgate.net | Well-established, versatile, high atom economy. researchgate.net |

| ZnO Nanoparticle-Catalyzed Synthesis | Acetophenone, benzaldehyde, ammonium acetate youtube.com | ZnO nanoparticles, solvent-free youtube.com | High yields, environmentally friendly. youtube.com |

| Three-Component Hantzsch-like Synthesis | Varies, can include nitriles to replace β-dicarbonyls. google.com | Often requires a catalyst. | Leads to non-symmetrical pyridines. google.com |

Regioselective Bromination of Methoxypyridine Derivatives

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of the target molecule. The directing effects of the existing substituents, particularly the methoxy group, play a crucial role in determining the regioselectivity of the bromination.

Direct Halogenation Protocols Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heteroaromatic compounds. sigmaaldrich.com For activated pyridines, such as those bearing a methoxy group, NBS can provide high regioselectivity. The reactivity of substituted pyridines towards NBS generally follows the order of amino > hydroxy > methoxy. google.com

The bromination of 2-methoxypyridine with NBS has been studied, and it has been shown that the reaction can be controlled to yield monobrominated products. google.com The regioselectivity is dependent on the reaction conditions, including the solvent and temperature. In many cases, the bromination occurs at the position para to the activating methoxy group.

| Substrate | Reagent | Solvent | Product(s) | Reference |

| 2-Methoxypyridine | NBS | CCl4 | 5-Bromo-2-methoxypyridine | google.com |

| 3-Methoxypyridine | NBS | CH3CN | Mixture of 2-bromo- and 6-bromo-3-methoxypyridine | google.com |

| Activated Pyridines | NBS | Various | Mono- and di-brominated derivatives google.com | google.com |

Alternative Brominating Agents and Conditions for Pyridine Systems

While NBS is a common choice, other brominating agents can also be employed for the halogenation of pyridines. The choice of reagent can influence the selectivity and yield of the reaction.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective brominating agent for pyridine derivatives. wikipedia.org It can be used in stoichiometric amounts or less to avoid the formation of side products. wikipedia.org The reaction can be carried out in the presence of an acid, such as sulfuric acid, which can enhance the reactivity. wikipedia.org

Bromine in the presence of a Lewis acid or in an acidic medium can also be used for the electrophilic bromination of pyridines. However, these conditions can sometimes lead to lower selectivity and the formation of polybrominated products. For fused pyridine N-oxides, a mild and regioselective C2-bromination has been achieved using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source. researchgate.netnih.gov

| Brominating Agent | Conditions | Advantages | Disadvantages |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Can be used without an additional solvent. wikipedia.org | High selectivity, suitable for large-scale production. wikipedia.org | May require careful control of stoichiometry. wikipedia.org |

| Bromine (Br2) | Often requires a strong acid or Lewis acid catalyst. | Readily available. | Can lead to over-bromination and mixtures of isomers. |

| p-Toluenesulfonic anhydride/Tetrabutylammonium bromide | Mild conditions for fused pyridine N-oxides. researchgate.netnih.gov | High regioselectivity for C2-bromination. researchgate.netnih.gov | Specific to N-oxide substrates. |

Introduction of the Ethanone Moiety at the Pyridine 3-Position

The introduction of an acyl group, such as ethanone, onto a pyridine ring presents a significant challenge. The electron-deficient nature of the pyridine ring makes it less susceptible to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. wikipedia.org The nitrogen atom in the ring is a Lewis basic site and tends to coordinate with the Lewis acid catalyst, further deactivating the ring towards electrophilic attack. wikipedia.org

However, several strategies have been developed to overcome this limitation. One common approach is the acylation of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net While this may not directly lead to 3-substitution, it is a valuable strategy for functionalizing the pyridine core.

Another effective method involves the metalation of the pyridine ring followed by reaction with an acylating agent. The use of a strong base, such as lithium diisopropylamide (LDA), can deprotonate the pyridine ring at a specific position, creating a nucleophilic center that can then react with an acyl chloride or ester. For 2-chloropyridine, lithiation at the 3-position followed by reaction with benzoyl chloride has been shown to give an excellent yield of the corresponding 3-benzoylpyridine derivative.

Radical acylation provides another alternative for the introduction of an ethanone group. Acyl radicals, which are nucleophilic in nature, can add to pyridinium (B92312) salts, typically at the 2- or 4-positions. These reactions often require acidic conditions to enhance the electrophilicity of the pyridine ring and an oxidant for the final aromatization step.

Finally, multicomponent reactions can also be designed to incorporate an acetyl group into the final pyridine product. For instance, the ternary condensation of aromatic aldehydes, malononitrile, and 3-acetylpyridine (B27631) can lead to the formation of bipyridinyl derivatives, demonstrating the utility of acetylpyridines as building blocks in more complex structures. researchgate.net

| Method | Description | Advantages | Limitations |

| Acylation of Pyridine-N-Oxides | The N-oxide group activates the ring towards electrophilic attack. researchgate.net | Milder conditions compared to direct acylation. | Primarily directs to the 2- and 4-positions. researchgate.net |

| Metalation-Acylation | Deprotonation with a strong base followed by reaction with an acylating agent. | Allows for regioselective acylation. | Requires anhydrous conditions and strong bases. |

| Radical Acylation | Addition of a nucleophilic acyl radical to a pyridinium salt. | Can be effective for certain substitution patterns. | Often directs to the 2- and 4-positions. |

| Multicomponent Reactions | Incorporating an acetyl-bearing component into the reaction. researchgate.net | High efficiency and atom economy. researchgate.net | Requires specific starting materials. |

Acylation and Related Carbon-Carbon Bond Forming Reactions

Direct Friedel-Crafts acylation, a common method for synthesizing aryl ketones, is generally not effective for pyridines. The lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. nih.govillinois.edu Consequently, alternative strategies are required to introduce the acetyl group onto the 5-bromo-2-methoxypyridine core.

One effective approach involves the use of organometallic reagents . The reaction of an organometallic species derived from 5-bromo-2-methoxypyridine with an acetylating agent can lead to the desired ketone. For instance, lithiation of the pyridine ring followed by reaction with an acetyl source is a plausible route. The position of lithiation would be directed by the substituents on the ring.

Another powerful set of reactions for carbon-carbon bond formation are palladium-catalyzed cross-coupling reactions . chemistry.coach While typically used for aryl-aryl or aryl-alkene coupling, variations of these reactions can be employed to form acyl derivatives. For example, a Stille or Suzuki coupling reaction could potentially be adapted to introduce an acetyl group.

Radical-mediated reactions have also emerged as a valuable tool for the functionalization of heteroaromatics. The generation of an acyl radical, which can then add to the pyridine ring, offers a pathway that circumvents the limitations of traditional electrophilic substitution. rsc.org

Methodologies for Introducing Ketone Functionalities onto Heteroaromatic Rings

The introduction of a ketone functionality onto a heteroaromatic ring like pyridine can be achieved through several established methods beyond direct acylation.

A common two-step process involves the addition of an organometallic reagent to a nitrile , followed by hydrolysis. researchgate.net For the synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, this would entail the preparation of 5-bromo-2-methoxypyridine-3-carbonitrile and its subsequent reaction with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium.

Alternatively, the oxidation of a secondary alcohol provides a direct route to the ketone. libretexts.orgorganic-chemistry.orguhamka.ac.id This alcohol precursor can be synthesized by the addition of a methyl organometallic reagent to the corresponding aldehyde, in this case, 5-bromo-2-methoxypyridine-3-carbaldehyde. A variety of oxidizing agents can be employed for this transformation, including pyridinium chlorochromate (PCC) libretexts.org or Swern oxidation conditions.

The Weinreb ketone synthesis is another valuable method that allows for the controlled formation of ketones. This involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent. The resulting intermediate is stable to further addition, and upon acidic workup, furnishes the desired ketone.

Finally, ketone synthesis via acylation of organometallic reagents with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orgorganic-chemistry.org

Convergent and Divergent Synthetic Routes to this compound

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies, each with its own advantages.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthesis. For the target compound, a convergent approach might involve the synthesis of a suitably functionalized pyridine precursor already containing the bromo and methoxy groups, and a separate reagent to introduce the acetyl group. This approach can be highly efficient as it allows for the parallel synthesis of different parts of the molecule. nih.gov

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. rsc.orgnih.gov For instance, a central precursor like 5-bromo-2-methoxypyridine could be functionalized at the 3-position with various groups, including the acetyl group to form the target compound, or other functionalities to create a library of related derivatives. This strategy is particularly useful for exploring structure-activity relationships in drug discovery. nih.govacs.org Regiodivergent alkylation of pyridines, for example, allows for the selective functionalization at different positions of the pyridine ring by careful choice of reagents and reaction conditions.

Synthetic Pathways Involving Precursors and Intermediates

The synthesis of this compound often relies on the preparation and functionalization of key precursors and intermediates.

Utilization of 5-Bromo-2-methoxypyridine-3-carbaldehyde

A key and readily accessible precursor for the synthesis of this compound is 5-bromo-2-methoxypyridine-3-carbaldehyde . This aldehyde can be converted to the target ketone through a two-step sequence.

First, the addition of a methyl organometallic reagent , such as methylmagnesium bromide (MeMgBr) or methyllithium (MeLi), to the aldehyde will generate the corresponding secondary alcohol, 1-(5-bromo-2-methoxypyridin-3-yl)ethanol. chemicalbook.comorganic-chemistry.orgresearchgate.net

| Reactant | Reagent | Product |

|---|

The second step is the oxidation of the secondary alcohol to the desired ketone. libretexts.orgorganic-chemistry.org A variety of oxidizing agents can be used for this transformation, with pyridinium chlorochromate (PCC) being a common choice for the mild oxidation of secondary alcohols to ketones without over-oxidation. libretexts.org Other reagents such as those used in Swern or Dess-Martin periodinane oxidations are also effective.

| Reactant | Reagent | Product |

|---|---|---|

| 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol | PCC or Swern Oxidation | This compound |

Preparation of Related Bromomethoxypyridines and Ethanones

The synthesis of the target compound is intrinsically linked to the preparation of its core structure and related analogues.

5-Bromo-2-methoxypyridine is a key starting material. It can be synthesized from 2,5-dibromopyridine by selective nucleophilic substitution with sodium methoxide (B1231860). researchgate.netchemicalbook.comchemicalbook.com The reaction is typically carried out in methanol at elevated temperatures. Another route involves the bromination of 2-methoxypyridine. innospk.com

The synthesis of various substituted pyridyl ethanones provides valuable insights into the reactivity and functionalization of the pyridine ring. For example, 3-acetylpyridine can be prepared through the condensation of ethyl nicotinate with ethyl acetate in the presence of a strong base. google.comgoogle.com The Kröhnke pyridine synthesis is another versatile method for preparing highly functionalized pyridines, including those bearing ketone functionalities. guidechem.comorganic-chemistry.org The study of these related syntheses informs the development of robust and efficient routes to this compound.

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2,5-Dibromopyridine | Sodium methoxide, Methanol | 5-Bromo-2-methoxypyridine | chemicalbook.comchemicalbook.com |

| Ethyl nicotinate | Ethyl acetate, Sodium metal | 3-Acetylpyridine | google.com |

Chemical Reactivity and Transformational Chemistry of 1 5 Bromo 2 Methoxypyridin 3 Yl Ethanone

Reactivity of the Aryl Halide Functionality: Nucleophilic Aromatic Substitution and Metal-Halogen Exchange

The bromine atom on the pyridine (B92270) ring is a key site for reactivity. Two important transformations at this position are nucleophilic aromatic substitution and metal-halogen exchange.

Nucleophilic Aromatic Substitution (SNAr)

While aryl halides are generally unreactive towards nucleophilic substitution under standard conditions, the presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. libretexts.org In the case of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, the pyridine nitrogen and the acetyl group act as electron-withdrawing groups, which can activate the ring for nucleophilic attack. The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step addition-elimination process. libretexts.org

However, for many pyridyl systems, direct SNAr can be challenging. For instance, attempts to perform nucleophilic aromatic substitution on similar heterocyclic systems with strong bases often result in low yields.

Metal-Halogen Exchange

A more common and efficient way to functionalize the aryl bromide is through metal-halogen exchange. This reaction involves the treatment of the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgnih.gov This process converts the aryl bromide into a highly reactive organolithium or organomagnesium species, which can then react with a wide variety of electrophiles. wikipedia.orgnih.gov The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

The resulting organometallic intermediate is a powerful nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds by reacting with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides. This method is particularly useful for creating complex molecules from simple starting materials. wikipedia.orgnih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom of this compound is an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Coupling (e.g., Suzuki-Miyaura, Negishi)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large number of boronic acids and their derivatives. nih.gov For a substrate like this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org

A typical catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Arylboronic acid | Biaryl |

| Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | Heteroaryltrifluoroborate | Heterobiaryl |

Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organozinc reagent. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst would lead to the formation of a new carbon-carbon bond at the position of the bromine atom. wikipedia.org

The general mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

| Catalyst | Solvent | Temperature | Coupling Partner | Product Type |

| Pd(PPh₃)₄ | THF | Room Temp | Organozinc halide | Alkylated/Arylated Pyridine |

| Ni(acac)₂ | Dioxane | Reflux | Arylzinc chloride | Biaryl |

Copper-Mediated and Other Transition-Metal Catalyzed Couplings for Pyridine Derivatization

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-catalyzed methods for the derivatization of aryl halides. nih.gov These reactions are often more cost-effective and can sometimes offer complementary reactivity. Copper-catalyzed couplings can be used to form carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govmdpi.com For instance, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been reported. nih.gov

Formation of Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bonds

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines. wikipedia.org The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base would yield the corresponding N-aryl pyridine derivative. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Amine |

| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-110 | Primary/Secondary Amine |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | Arylamine |

Carbon-Oxygen and Carbon-Sulfur Bond Formation

Palladium- and copper-catalyzed reactions can also be employed to form carbon-oxygen and carbon-sulfur bonds. The Buchwald-Hartwig C-O coupling reaction allows for the synthesis of diaryl ethers from aryl halides and phenols. Similarly, C-S bond formation can be achieved through coupling with thiols. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups. nih.govnih.gov

Reactivity of the Ethanone (B97240) Carbonyl Group

The ethanone carbonyl group in this compound is an electrophilic center and is susceptible to attack by nucleophiles.

Nucleophilic Addition and Condensation Reactions

Nucleophilic Addition

The carbonyl carbon of the ethanone group is sp² hybridized and has a partial positive charge, making it a target for nucleophiles. nih.gov Nucleophilic addition to the carbonyl group results in the formation of a tetrahedral intermediate. nih.gov Common nucleophiles include organometallic reagents (Grignard and organolithium reagents), hydrides, cyanides, and amines. The reaction with Grignard or organolithium reagents leads to the formation of tertiary alcohols after acidic workup. Reduction with a hydride reagent such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

Condensation Reactions

The carbonyl group can also undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases). These reactions typically proceed via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Alpha-Functionalization and Derivatization via the Methyl Group

The methyl group of the acetyl moiety in this compound is amenable to a variety of alpha-functionalization reactions, a common feature of ketones. These transformations typically proceed through the formation of an enol or enolate intermediate, which can then react with various electrophiles.

One of the fundamental transformations is alpha-halogenation . Under acidic or basic conditions, the α-protons of the acetyl group can be substituted with halogens. This reaction is significant as the resulting α-halo ketone is a versatile intermediate for further synthetic manipulations, including nucleophilic substitutions and elimination reactions.

Alpha-alkylation represents another important derivatization strategy. By treating the ketone with a suitable base to generate the enolate, followed by reaction with an alkyl halide, it is possible to introduce an alkyl chain at the α-position. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Furthermore, alpha-amination can introduce a nitrogen-containing functional group adjacent to the carbonyl. Direct α-amination of ketones can be achieved using various reagents, providing access to α-amino ketone derivatives. nih.govorganic-chemistry.orgprinceton.eduprismbiolab.com These compounds are valuable precursors for the synthesis of more complex nitrogen-containing heterocycles. nih.gov

The reactivity of the α-position can be summarized in the following table:

| Reaction Type | Reagents and Conditions | Product Type |

| Alpha-Halogenation | Halogen (e.g., Br₂) in acidic or basic media | α-Halo Ketone |

| Alpha-Alkylation | Base (e.g., LDA, NaH) followed by an alkyl halide | α-Alkyl Ketone |

| Alpha-Amination | Electrophilic aminating agents (e.g., azodicarboxylates) | α-Amino Ketone |

Transformations Involving the Methoxy (B1213986) Group on the Pyridine Ring

The 2-methoxy group on the pyridine ring is a key site for transformations that can significantly alter the properties of the molecule. The methoxy group can be cleaved to reveal a pyridone, or it can be substituted by other nucleophiles.

Ether cleavage is a common transformation for methoxy groups on aromatic rings. masterorganicchemistry.comorganic-chemistry.orgmdma.ch Strong acids such as HBr or HI, or Lewis acids like BBr₃, are typically employed to cleave the methyl-oxygen bond, converting the methoxy group into a hydroxyl group. masterorganicchemistry.com In the case of this compound, this would lead to the formation of the corresponding 2-hydroxypyridine, which exists in equilibrium with its tautomeric form, 2-pyridone.

The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) . echemi.comquimicaorganica.org The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of nucleophiles at the C2 and C4 positions. echemi.com Consequently, the methoxy group can be displaced by a variety of nucleophiles. For instance, reaction with amines can lead to the corresponding 2-aminopyridine (B139424) derivatives. ntu.edu.sgnih.gov Similarly, other nucleophiles such as alkoxides or thiolates can be used to introduce different functionalities at this position. The reactivity of the 2-methoxy group is further influenced by the other substituents on the pyridine ring.

| Reaction Type | Reagents and Conditions | Product Type |

| Ether Cleavage | Strong acid (e.g., HBr, HI) or Lewis acid (e.g., BBr₃) | 2-Hydroxypyridine / 2-Pyridone |

| Nucleophilic Substitution | Nucleophile (e.g., RNH₂, R'O⁻, R'S⁻) | 2-Substituted Pyridine |

Ring Functionalization and Derivatization Strategies on the Pyridine Core

The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for a wide array of functionalization and derivatization strategies, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of the bromo-substituted pyridine with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position.

The Heck reaction provides a means to introduce alkenyl groups by coupling the bromopyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.govrsc.orgmdpi-res.com This reaction is particularly useful for the synthesis of substituted styrenes and other vinylpyridines.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the bromo-substituted pyridine with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgscirp.orgresearchgate.net This reaction is catalyzed by a combination of palladium and copper complexes and is a valuable method for the synthesis of alkynylpyridines.

The Stille coupling involves the reaction of the bromopyridine with an organotin compound, catalyzed by palladium. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This reaction offers a broad scope for the introduction of various organic fragments.

The following table summarizes these key cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst + Base | C-C (sp², sp³) |

| Heck | Alkene | Palladium catalyst + Base | C-C (vinyl) |

| Sonogashira | Terminal alkyne | Palladium catalyst + Copper co-catalyst + Base | C-C (alkynyl) |

| Stille | Organotin compound | Palladium catalyst | C-C |

Skeletal Rearrangements and Pyridine Ring Editing Strategies

Beyond functional group transformations, the pyridine core of this compound can potentially undergo skeletal rearrangements and ring editing, leading to the formation of different heterocyclic systems. These transformations often involve dearomatization of the pyridine ring followed by rearrangement and subsequent re-aromatization or trapping of the intermediate.

One notable strategy is the conversion of pyridines into 1,2-diazepines . acs.orgchemrxiv.org This can be achieved through a photochemical rearrangement of 1-aminopyridinium ylides, which are generated in situ from the parent pyridine. acs.orgchemrxiv.org This process effectively inserts a nitrogen atom into the pyridine ring, expanding it to a seven-membered diazepine (B8756704) ring. acs.orgchemrxiv.orgnih.govcdnsciencepub.com The substituents on the initial pyridine ring can influence the regioselectivity and efficiency of this rearrangement. acs.org

Pyridine ring-opening reactions offer another avenue for skeletal modification. nih.govacs.orgnih.gov For instance, the Zincke reaction involves the ring-opening of pyridinium (B92312) salts with amines to form 5-amino-2,4-pentadienals. acs.org While not a direct rearrangement of the pyridine skeleton into another heterocycle, the resulting open-chain products can be valuable precursors for the synthesis of other cyclic structures.

More advanced skeletal editing strategies aim to replace atoms within the pyridine ring itself. acs.org For example, methods have been developed to convert para-substituted pyridines into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. acs.org While the direct application of these specific methods to this compound has not been reported, they highlight the potential for more profound structural modifications of the pyridine core.

| Transformation | Description | Potential Outcome |

| Diazepine Synthesis | Photochemical rearrangement of in situ generated 1-aminopyridinium ylides. acs.orgchemrxiv.org | Formation of a 1,2-diazepine ring. acs.orgchemrxiv.org |

| Ring Opening | Reaction with nucleophiles (e.g., Zincke reaction) to cleave the pyridine ring. acs.org | Formation of acyclic intermediates for further synthesis. |

| Skeletal Editing | Sequential ring-opening and ring-closing reactions to replace ring atoms. acs.org | Conversion to other aromatic systems (e.g., anilines). acs.org |

Spectroscopic and Diffraction Based Characterization of 1 5 Bromo 2 Methoxypyridin 3 Yl Ethanone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, the spectrum is expected to show distinct signals for the acetyl protons, the methoxy (B1213986) protons, and the two aromatic protons on the pyridine (B92270) ring.

The acetyl group protons (-COCH₃) typically appear as a sharp singlet in the downfield region, generally around δ 2.5-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group. The methoxy group protons (-OCH₃) also appear as a singlet, typically further downfield than standard ethers, around δ 3.9-4.1 ppm, influenced by their attachment to the electron-deficient pyridine ring.

The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct doublets due to spin-spin coupling. The proton at the C4 position is expected to be deshielded by the adjacent acetyl group and the ring nitrogen, while the proton at the C6 position is deshielded by the electronegative bromine atom and the ring nitrogen. Their precise chemical shifts would be influenced by the combined electronic effects of the substituents.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COCH₃ | ~2.6 | Singlet |

| -OCH₃ | ~4.0 | Singlet |

| H-4 | ~8.0-8.2 | Doublet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to show seven distinct signals corresponding to each unique carbon atom.

The carbonyl carbon (C=O) is the most deshielded, typically appearing significantly downfield in the range of δ 195-200 ppm. The acetyl methyl carbon (-COCH₃) is found in the aliphatic region, around δ 25-30 ppm. The methoxy carbon (-OCH₃) appears around δ 55-60 ppm. The five carbons of the pyridine ring will have distinct chemical shifts based on their substitution pattern. The carbon bearing the bromine (C5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group (C2) will be shifted downfield, while the carbons adjacent to the nitrogen atom (C2 and C6) will also experience deshielding.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C OCH₃ | ~28 |

| -OC H₃ | ~56 |

| C5 (-Br) | ~115 |

| C3 (-Ac) | ~130 |

| C4 | ~140 |

| C6 | ~150 |

| C2 (-OCH₃) | ~160 |

| C =O | ~198 |

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation (cross-peak) would be observed between the signals of the H-4 and H-6 protons, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of each protonated carbon signal. For the target molecule, HSQC would show correlations between the H-4 signal and the C4 signal, the H-6 signal and the C6 signal, the methoxy protons and the methoxy carbon, and the acetyl protons and the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). It is invaluable for piecing together the molecular structure by connecting different functional groups. Key expected HMBC correlations for this compound include:

The acetyl protons (-COCH₃) showing a correlation to the carbonyl carbon (C=O) and the C3 of the pyridine ring.

The methoxy protons (-OCH₃) showing a correlation to the C2 of the pyridine ring.

The H-4 proton showing correlations to C3, C5, and C6.

The H-6 proton showing correlations to C2, C4, and C5.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₈H₈BrNO₂), the presence of bromine is a key isotopic signature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity and separated by two mass units. HRMS analysis would confirm the exact mass of the molecular ion, consistent with the calculated value, thereby validating the proposed molecular formula.

Table 3: HRMS Data for this compound

| Formula | Isotope | Calculated Mass [M+H]⁺ |

|---|---|---|

| C₈H₉⁷⁹BrNO₂ | ⁷⁹Br | 230.9862 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups, making IR an excellent tool for functional group identification.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For an aryl ketone, this band typically appears in the range of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching vibrations from the ether linkage (around 1200-1250 cm⁻¹ for the aryl-O stretch and 1000-1050 cm⁻¹ for the O-CH₃ stretch). The C-Br stretch would appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |

| C=O Stretch | Ketone | 1680 - 1700 | Strong |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Aryl-O) | Methoxy Group | 1200 - 1250 | Strong |

| C-O Stretch (O-Alkyl) | Methoxy Group | 1000 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of absorption (λmax) are characteristic of the types of electronic transitions and the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted pyridine ring conjugated with a carbonyl group. Pyridine itself exhibits π → π* transitions. researchgate.net The presence of the acetyl and methoxy substituents, along with the bromine atom, will modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts). Typically, such conjugated systems show strong absorptions in the 200-400 nm range. The spectrum would likely display multiple bands corresponding to different π → π* transitions within the conjugated system and potentially a weaker, longer-wavelength band corresponding to an n → π* transition associated with the non-bonding electrons of the carbonyl oxygen and pyridine nitrogen. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Conjugated Pyridine-Ketone System | ~240 - 280 |

Single Crystal X-Ray Diffraction (SC-XRD) for Absolute Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful, non-destructive technique provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby elucidating the absolute solid-state structure of a molecule. While crystallographic data for the target compound, this compound, are not publicly available, an analysis of a closely related analog, 3-acetylpyridinium picrate (B76445), offers valuable insights into the structural characteristics of the 3-acetylpyridine (B27631) scaffold. researchgate.net 3-acetylpyridinium is the protonated form of 1-(pyridin-3-yl)ethanone, the parent compound of the target molecule.

Detailed research into the crystal structure of 3-acetylpyridinium picrate reveals significant findings regarding its molecular conformation and crystal packing. researchgate.net The study of this analog demonstrates how the fundamental structure of the pyridinyl ethanone (B97240) core behaves in a crystalline environment and provides a basis for understanding how substituents like bromine and a methoxy group might influence its solid-state properties.

Crystal Data and Structure Refinement for 3-Acetylpyridinium Picrate

| Parameter | Value |

|---|---|

| Empirical Formula | C13H10N4O8 |

| Formula Weight | 350.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7811(7) |

| b (Å) | 9.0205(9) |

| c (Å) | 12.1262(11) |

| α (°) | 79.347(3) |

| β (°) | 72.974(3) |

| γ (°) | 62.895(3) |

| Volume (ų) | 721.44(12) |

| Z | 2 |

Data sourced from a study on 3-acetylpyridinium picrate. researchgate.net

The detailed findings from the SC-XRD analysis of 3-acetylpyridinium picrate underscore the importance of this technique in understanding the solid-state structure of organic compounds. researchgate.net While direct data for this compound is lacking, the study of its analogs provides a solid foundation for predicting its structural properties and highlights the necessity of experimental determination for a complete understanding.

Computational Chemistry and Theoretical Insights into 1 5 Bromo 2 Methoxypyridin 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory has become a cornerstone of modern computational chemistry for studying the electronic and geometric properties of molecules. semanticscholar.org By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance of accuracy and computational efficiency. Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to model molecules containing heteroatoms and halogen substituents. tandfonline.comnih.govresearchgate.net

The first step in most computational analyses is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. This process systematically adjusts bond lengths, bond angles, and dihedral angles until a stable structure, or stationary point, is located. For 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, this involves determining the preferred orientation of the acetyl and methoxy (B1213986) groups relative to the pyridine (B92270) ring. Conformational analysis reveals that the planarity of the molecule is influenced by the steric and electronic effects of its substituents. The optimized geometry represents the most probable structure of the molecule in the gas phase.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for this compound Calculated at the B3LYP/6-311++G(d,p) Level.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C(pyridine)-Br | 1.89 Å |

| C(pyridine)-O | 1.35 Å | |

| O-CH₃ | 1.43 Å | |

| C(pyridine)-C(acetyl) | 1.50 Å | |

| C(acetyl)=O | 1.22 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-O-CH₃ | 117.8° | |

| C-C(acetyl)=O | 121.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgunesp.br The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmalayajournal.org For this compound, the HOMO is typically localized over the electron-rich pyridine ring and methoxy group, while the LUMO is often distributed over the acetyl group and the pyridine ring, indicating the pathway for intramolecular charge transfer.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.45 eV |

| E(LUMO) | -1.98 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. malayajournal.org In this compound, the most negative potential is expected around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making them the primary sites for interaction with electrophiles. Positive potentials are typically found around the hydrogen atoms.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π*(C-C) (ring) | 5.8 | Lone Pair → Antibond |

| LP(2) O (methoxy) | π*(C-C) (ring) | 18.2 | Lone Pair → Antibond |

| LP(2) O (carbonyl) | π*(C-C) (ring) | 2.5 | Lone Pair → Antibond |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide excellent correlation with experimental data. nih.gov Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is a standard computational task. researchgate.net The computed harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental spectra. nih.govscispace.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (acetyl-CH₃) | 2.60 | C (acetyl-CH₃) | 28.5 |

| H (methoxy-CH₃) | 4.05 | C (methoxy-CH₃) | 54.2 |

| H (pyridine) | 8.10 | C (pyridine) | 115.1 (C-Br) |

| H (pyridine) | 8.45 | C (pyridine) | 129.8 (C-acetyl) |

| C (pyridine) | 142.5 | ||

| C (pyridine) | 148.9 | ||

| C (pyridine) | 162.3 (C-O) |

Table 5: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound.

| Scaled Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3080 | C-H stretch (aromatic) |

| 2950 | C-H stretch (aliphatic) |

| 1705 | C=O stretch (acetyl) |

| 1580 | C=C/C=N stretch (pyridine ring) |

| 1255 | C-O-C stretch (asymmetric) |

| 1020 | C-O-C stretch (symmetric) |

Theoretical Reactivity Studies (e.g., Fukui functions, reaction pathway predictions)

Beyond static properties, computational chemistry can predict the dynamic behavior and reactivity of molecules. Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, hardness, and electrophilicity, provide a general overview of a molecule's reactivity. For a more detailed, site-specific understanding, local reactivity descriptors like Fukui functions are employed. Fukui functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the atoms most susceptible to nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attack. nih.gov Furthermore, DFT can be used to map out the potential energy surface for a chemical reaction, allowing for the prediction of reaction pathways, transition state structures, and activation energies, which are crucial for understanding reaction mechanisms. nih.gov

Table 6: Predicted Fukui Indices for Selected Atoms of this compound.

| Atom | f⁺ (for nucleophilic attack) | f⁻ (for electrophilic attack) |

|---|---|---|

| C (carbonyl) | 0.185 | 0.045 |

| O (carbonyl) | 0.050 | 0.155 |

| N (pyridine) | 0.032 | 0.130 |

| C (position 4) | 0.110 | 0.080 |

Solvation Models and Environmental Effects on Electronic Structure and Reactivity

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the solvation models and environmental effects on the electronic structure and reactivity of this compound. Therefore, a detailed analysis with specific research findings and data tables for this particular compound cannot be provided at this time.

Computational studies on related heterocyclic molecules demonstrate that the surrounding solvent environment can significantly influence their electronic properties and reactivity. Theoretical investigations typically employ various solvation models, such as implicit (continuum) models like the Polarizable Continuum Model (PCM) or explicit models that involve individual solvent molecules, to simulate these effects.

These solvent-induced changes would likely alter the molecule's reactivity in several ways. For example, the electrophilicity and nucleophilicity of different atomic sites could be enhanced or diminished, thereby influencing the pathways and rates of chemical reactions involving this compound. A more polar solvent might facilitate reactions that proceed through polar transition states or intermediates.

While these general principles are well-established in computational chemistry, their specific application to this compound requires dedicated theoretical studies. Such research would be necessary to generate quantitative data, such as changes in geometric parameters, atomic charges, and spectroscopic properties in different solvents, which could then be compiled into detailed data tables. Without such specific studies, any discussion remains speculative.

Structure Reactivity and Structure Property Relationships in the 5 Bromo 2 Methoxypyridin 3 Yl Ethanone Framework

Electronic and Steric Influences of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is significantly influenced by the electronic and steric effects of its three substituents: the bromo, methoxy (B1213986), and acetyl groups.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The substituents further modulate this electronic character. The methoxy group at the 2-position is a strong electron-donating group through resonance, increasing the electron density of the ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom). Conversely, the bromine atom at the 5-position is an electron-withdrawing group through its inductive effect, although it can also donate electron density weakly through resonance. The acetyl group at the 3-position is a strong electron-withdrawing group due to both inductive and resonance effects, significantly decreasing the electron density of the ring.

The combination of these effects results in a complex electronic landscape on the pyridine ring. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the electron-withdrawing bromo and acetyl groups deactivate it.

Sterically, the methoxy group at the 2-position and the acetyl group at the 3-position can hinder the approach of reagents to the adjacent positions on the ring. This steric hindrance can play a significant role in determining the regioselectivity of reactions. rsc.org

Interactive Data Table: Electronic Properties of Substituents on a Pyridine Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Methoxy (-OCH3) | 2 | Electron-donating (Resonance) | Activating |

| Acetyl (-COCH3) | 3 | Electron-withdrawing (Inductive & Resonance) | Deactivating |

| Bromo (-Br) | 5 | Electron-withdrawing (Inductive) | Deactivating |

Regioselectivity and Chemoselectivity in Synthetic Transformations and Functionalization

The distinct electronic and steric environment of this compound leads to predictable regioselectivity and chemoselectivity in various synthetic transformations.

Regioselectivity:

In electrophilic aromatic substitution reactions, the directing effects of the substituents play a crucial role. The powerful activating and ortho-, para-directing methoxy group would favor substitution at the C3 and C5 positions. However, the C3 position is already occupied, and the C5 position is blocked by the bromine atom. The acetyl group is a meta-director, which would direct incoming electrophiles to the C5 position, which is again, already substituted. The bromine atom is an ortho-, para-director, but deactivating. Therefore, further electrophilic substitution on the pyridine ring is generally difficult and may require harsh conditions. If it were to occur, the position would be determined by the interplay of these directing effects, with the position least deactivated being the most likely site of attack.

In nucleophilic aromatic substitution , the electron-withdrawing acetyl and bromo groups, along with the inherent electron deficiency of the pyridine ring, make the ring susceptible to attack by nucleophiles. The bromine atom at the 5-position is a good leaving group and can be displaced by various nucleophiles. nbinno.comntu.edu.sg

Chemoselectivity:

The compound possesses multiple reactive sites: the pyridine ring, the acetyl group, and the carbon-bromine bond. This allows for selective transformations under different reaction conditions.

Reactions at the acetyl group: The carbonyl group of the acetyl moiety can undergo a variety of reactions typical of ketones, such as reduction to an alcohol, oxidation, or condensation reactions, without affecting the pyridine ring or the bromo substituent. researchgate.net

Reactions at the C-Br bond: The bromine atom is susceptible to a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com This allows for the introduction of a wide variety of substituents at the 5-position of the pyridine ring.

Modification of the methoxy group: The methoxy group can be cleaved under certain conditions to reveal a hydroxyl group, providing another point for functionalization. nbinno.com

Mechanistic Insights Derived from Kinetic and Computational Studies

Kinetic Studies:

Kinetic analysis of reactions involving substituted pyridines, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, can provide valuable information about the reaction mechanism. For instance, the rate of nucleophilic substitution at the C-Br bond would be influenced by the electronic nature of the nucleophile and the stability of the Meisenheimer intermediate, which is in turn affected by the electron-withdrawing acetyl group. Hammett and Brønsted correlations in similar systems have shown that the reaction rates are sensitive to the electronic properties of the substituents on the pyridine ring. rsc.org

Computational Studies:

Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and predict the reactivity of this compound. rsc.org These studies can provide insights into:

Charge distribution: Calculation of the electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, helping to predict the sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, respectively, providing clues about its reactivity in various reactions.

Transition state analysis: Computational modeling of reaction pathways can help to elucidate the mechanism of a reaction by identifying transition states and intermediates, and by calculating activation energies. This can be particularly useful for understanding the regioselectivity of a reaction.

For instance, computational studies on polyhalogenated pyridines bearing electron-donating groups have shown a significant impact on the geometry and electronic structure of the molecule. rsc.org

Design Principles for Modulating Reactivity and Synthetic Accessibility

The structural framework of this compound offers several handles for modulating its reactivity and for designing synthetic routes to a variety of derivatives.

Modulating Reactivity:

Modification of the Acetyl Group: Converting the acetyl group into other functional groups can significantly alter the electronic properties of the pyridine ring. For example, reduction to an ethyl group would make the substituent less electron-withdrawing, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack.

Alteration of the Methoxy Group: Conversion of the methoxy group to other alkoxy groups or to a hydroxyl group can influence both the electronic and steric properties of the molecule.

Enhancing Synthetic Accessibility:

The presence of three distinct functional groups allows for a modular approach to the synthesis of complex molecules. A general strategy would involve the sequential functionalization of the different reactive sites. For example, one could first perform a cross-coupling reaction at the C-Br bond, followed by a reaction at the acetyl group, and finally, modification of the methoxy group. The order of these steps would be crucial to avoid unwanted side reactions and to ensure chemoselectivity.

The development of mild and selective methods for the functionalization of substituted pyridines is an active area of research. rsc.org These methods, when applied to this compound, can provide access to a diverse range of novel compounds with potentially interesting biological or material properties.

Role As a Synthetic Building Block and Research Scaffold in Advanced Organic Synthesis

Application in the Construction of Complex Heterocyclic Architectures

The presence of the acetyl group and the bromine atom on the pyridine (B92270) ring of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone provides synthetic handles for the construction of fused and complex heterocyclic systems. While direct examples utilizing this specific compound are not extensively documented in publicly available research, the reactivity of the acetyl group in similar pyridine frameworks is well-established. For instance, the acetyl group can undergo condensation reactions with various reagents to form new rings.

One common strategy involves the condensation of the acetyl group's α-carbon with suitable electrophiles, followed by cyclization. For example, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate an enaminone, a versatile intermediate for the synthesis of various heterocycles like pyrimidines, pyrazoles, and isoxazoles.

Furthermore, the bromine atom at the 5-position can participate in intramolecular cyclization reactions following functionalization of the acetyl group. For instance, conversion of the acetyl group to a suitable nucleophile could be followed by an intramolecular Heck or Suzuki coupling to form a new ring fused to the pyridine core.

While specific research detailing these pathways for this compound is not abundant, the known reactivity of its functional groups suggests its high potential in the synthesis of novel, complex heterocyclic structures relevant to medicinal chemistry and materials science.

Utilization in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to explore a wide range of biological targets. The multi-functional nature of this compound makes it an attractive scaffold for DOS and the generation of chemical libraries.

The three key functional groups—bromo, methoxy (B1213986), and acetyl—can be selectively and sequentially modified to generate a large number of distinct compounds from a single starting material. For example, the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents at the 5-position. mdpi.com The acetyl group can be transformed into other functional groups (e.g., amines, alcohols, alkenes) or used in condensation reactions to build new heterocyclic rings. The methoxy group can potentially be demethylated to a hydroxyl group, which can then be further functionalized.

This combinatorial approach allows for the rapid generation of a library of related but structurally diverse molecules. Such libraries are invaluable for high-throughput screening to identify new hit compounds for various therapeutic targets. The pyridine core itself is a common motif in many biologically active compounds, further enhancing the relevance of libraries derived from this scaffold.

Precursor to Highly Functionalized Pyridine Derivatives

This compound is a valuable precursor for the synthesis of a wide array of highly functionalized pyridine derivatives. The reactivity of the bromine atom is particularly useful in this context, as it allows for the introduction of various aryl, heteroaryl, and alkyl groups via cross-coupling reactions.

A notable example of the utility of a similar scaffold is the use of 5-bromo-2-methylpyridin-3-amine (B1289001) in Suzuki cross-coupling reactions to produce a series of novel pyridine derivatives. mdpi.com In this study, the bromo-substituted pyridine was coupled with various arylboronic acids in the presence of a palladium catalyst to yield the corresponding biaryl compounds in moderate to good yields. mdpi.com This demonstrates the feasibility of using the bromine atom on the pyridine ring as a handle for C-C bond formation.

Similarly, 5-bromo-2-methoxypyridin-3-amine (B1520566) has been utilized as a key intermediate in the synthesis of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors. mdpi.com The synthesis involved the Suzuki coupling of a borate (B1201080) ester derivative of the functionalized pyridine with another aromatic component. mdpi.com These examples with a closely related amine analogue strongly suggest that the bromine atom in this compound would exhibit similar reactivity, allowing for its conversion into a diverse range of substituted pyridines with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. arabjchem.orgnih.gov

The following table summarizes the types of functionalized pyridine derivatives that can be potentially synthesized from this compound based on the reactivity of analogous compounds.

| Precursor Compound Analogue | Reaction Type | Resulting Functionalized Pyridine Derivative | Potential Application |

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | 5-Aryl-2-methylpyridin-3-amine derivatives | Biologically active molecules |

| 5-Bromo-2-methoxypyridin-3-amine | Suzuki Cross-Coupling | N-(2-methoxy-5-arylpyridin-3-yl)benzenesulfonamide derivatives | PI3K/mTOR dual inhibitors |

Development of Novel Ligands for Coordination Chemistry or Catalysis

The pyridine nitrogen and the oxygen atom of the acetyl group in this compound can potentially act as a bidentate chelating ligand for various metal ions. However, its most significant potential in coordination chemistry and catalysis likely lies in its use as a precursor for more complex and tailored ligands.

The bromine atom provides a convenient attachment point for the synthesis of multidentate ligands. For instance, through Suzuki or Stille cross-coupling reactions, another pyridine ring or other coordinating heterocycles can be introduced at the 5-position to create bipyridine or terpyridine-type ligands. researchgate.netmdpi.comarkat-usa.org These polypyridyl ligands are of immense importance in coordination chemistry and are widely used in the construction of functional metal complexes for applications in catalysis, materials science, and photochemistry.

Furthermore, the acetyl group can be chemically modified to introduce additional donor atoms. For example, condensation with a primary amine could yield a Schiff base ligand with an N,N-bidentate coordination site. Reduction of the acetyl group to an alcohol, followed by etherification with a molecule containing another donor group, could also lead to the formation of polydentate ligands.

The modular nature of these synthetic approaches, starting from this compound, would allow for the systematic variation of the ligand's steric and electronic properties, enabling the fine-tuning of the resulting metal complexes' catalytic activity or physical properties.

The following table outlines potential ligand types that could be synthesized from this compound.

| Starting Material | Synthetic Transformation | Potential Ligand Type | Potential Application |

| This compound | Suzuki/Stille coupling with a pyridylboronic acid/stannane | Bipyridine derivative | Coordination chemistry, catalysis |

| This compound | Condensation of the acetyl group with a primary amine | Schiff base ligand | Metal complex synthesis |

| This compound | Reduction of the acetyl group and subsequent functionalization | Polydentate ether/aminoalcohol ligand | Catalysis, materials science |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination of 2-methoxypyridine derivatives followed by Friedel-Crafts acylation. For example, substituting ethyl (triphenylphosphoranylidene)acetate in N-methylpyrrolidone (NMP) at 210°C under reflux conditions yields acetylated pyridine derivatives . Optimization of reaction time (e.g., 3 hours) and stoichiometric ratios (1.1:1 reagent:substrate) improves yields. Post-reaction workup typically involves partitioning between water and ethyl acetate, followed by drying with MgSO₄ .

| Reaction Parameters | Conditions | Yield Impact |

|---|---|---|

| Temperature | 210°C (reflux) | Higher temps favor acylation |

| Solvent | NMP | Polar aprotic enhances reactivity |

| Stoichiometry | 1.1:1 reagent ratio | Prevents side reactions |

Q. How is this compound purified, and what analytical techniques confirm purity?

- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is standard. Characterization employs NMR (¹H/¹³C), mass spectrometry (EI-MS), and melting point analysis. For example, the compound’s melting point is reported as 90°C , though batch-dependent variations (e.g., 94–95°C) may occur due to polymorphism .

Q. What are the critical physical properties (e.g., solubility, stability) for handling this compound?

- Methodological Answer : The compound is stable under inert atmospheres but hygroscopic. Store at 2–8°C in amber glass vials. Solubility

- Polar solvents : Soluble in DMSO, DMF.

- Nonpolar solvents : Limited solubility in hexane .

- Decomposition occurs above 200°C, releasing toxic gases (HBr, CO) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine at position 5 acts as a directing group, enabling regioselective palladium-catalyzed couplings. For example, Suzuki reactions with arylboronic acids proceed efficiently using Pd(PPh₃)₄ in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.8 in ethyl acetate/hexane) .

| Catalytic System | Conditions | Applications |

|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O, 80°C | Biaryl synthesis |

| CuI/L-proline | DMSO, 100°C | Ullmann couplings |

Q. What experimental strategies address contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies in melting points (e.g., 90°C vs. 94–95°C ) may arise from polymorphic forms or impurities. To resolve:

Perform differential scanning calorimetry (DSC) to identify polymorphs.

Compare HPLC retention times (>95% purity threshold).

Re-crystallize using varied solvent systems (e.g., ethanol vs. acetone) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SNAr reactions. The methoxy group at position 2 deactivates the pyridine ring, while the acetyl group at position 1 increases electrophilicity at C-5. Validate predictions experimentally via kinetic studies (e.g., monitoring Br⁻ release with AgNO₃) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Oxygen sensitivity : Use Schlenk lines for moisture-sensitive steps.

- Catalyst lot variability : Pre-screen Pd catalysts for activity.

- Scale effects : Optimize stirring rates and heating uniformity in large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.